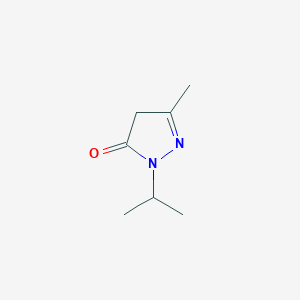

1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the pyrazolone family. It has been used in scientific research for various purposes due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one serves as a precursor for synthesizing a range of chemical compounds. For example, its reaction with various donor compounds in ethanol and acetic or sulfuric acid leads to the formation of pyrazolopyrazole derivatives, characterized by techniques like FT-IR, NMR, and mass spectra (Abou-Zied & El-Mansory, 2014).

- The compound also plays a role in methylation processes. When substituted 5-amino-3-methylthio-1H-pyrazole is treated with CH3I, methylation occurs at two endocyclic nitrogens, with product ratios influenced by the nature of substituents in the pyrazole ring (Ren et al., 2010).

Catalysis and Ligand Formation

- In catalysis, optically active pyrazole derivatives like 4R-methyl-7R-isopropyl-4,5,6,7-tetrahydro-indazole, prepared from similar pyrazole compounds, are used for creating ligands for palladium. These ligands are then used as catalyst precursors for allylic alkylations, contributing to the synthesis of enantiomerically enriched compounds (Bovens et al., 1993).

Multicomponent Chemical Synthesis

- 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one is involved in multicomponent chemical reactions. For instance, a one-pot, four-component condensation involving this compound led to the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This methodology is noted for its simplicity, high yields, and reduced environmental impact (Xiao et al., 2011).

Molecular Docking and Drug Discovery

- Pyrazoles, including those derived from 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one, are key in novel drug discovery. Their structures are synthesized and evaluated for properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies help understand their interaction with enzymes, aiding in the discovery of new drugs (Thangarasu et al., 2019).

Coordination Polymers and Chirality

- This compound is used in synthesizing isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are then used to assemble chiral coordination polymers with metals like Zn(II) and Cd(II). These polymers have potential applications in materials science due to their unique structural properties (Cheng et al., 2017).

Dye Synthesis

- 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one contributes to the synthesis of azo- and bisazo-5-pyrazolone dyes. These dyes are characterized by various spectral studies and have applications in coloring fabrics and other materials (Gunkara et al., 2013).

Propriétés

IUPAC Name |

5-methyl-2-propan-2-yl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)9-7(10)4-6(3)8-9/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVWPGWWDFXPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)

![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)

![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)

![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)